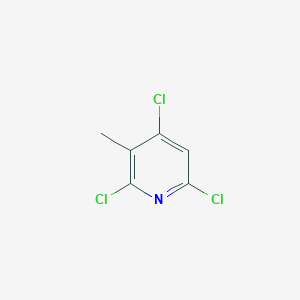

2,4,6-Trichloro-3-methylpyridine

Description

Contextualization within Halogenated Heterocyclic Chemistry

Halogenated heterocycles are organic compounds that feature at least one halogen atom—such as chlorine, bromine, or fluorine—attached to a heterocyclic ring. sigmaaldrich.com The introduction of halogens can significantly alter the electronic properties and reactivity of the parent heterocycle, making them valuable intermediates in organic synthesis. sigmaaldrich.comresearchgate.netnih.gov Organochlorine compounds, in particular, are a widely utilized group for a variety of synthetic transformations. sigmaaldrich.com The presence of chlorine atoms in a pyridine (B92270) ring, as seen in 2,4,6-Trichloro-3-methylpyridine, renders the molecule susceptible to nucleophilic substitution reactions, a characteristic that is less common in non-halogenated pyridines. gla.ac.uk This enhanced reactivity allows for the strategic modification of the pyridine scaffold to create more complex and functionalized molecules. nih.govrsc.org

Academic Significance of Polychlorinated Pyridine Scaffolds

Pyridine and its derivatives are fundamental building blocks in a multitude of applications, ranging from pharmaceuticals and agrochemicals to materials science. lookchem.comrsc.orgresearchgate.netnih.govnih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgresearchgate.net

Polychlorinated pyridines, such as this compound, serve as versatile precursors for the synthesis of a wide array of substituted pyridines. The chlorine atoms can be selectively replaced by various nucleophiles, providing a powerful tool for creating libraries of novel compounds. nih.gov This adaptability is of high academic and industrial interest as it allows for the systematic exploration of structure-activity relationships, which is crucial in the development of new drugs and functional materials. The reactivity of the chlorine atoms is influenced by their position on the pyridine ring, offering a degree of control over the synthetic outcome. researchgate.net

Research Trajectories and Objectives Pertaining to this compound

Current research involving this compound is primarily focused on its utility as a chemical intermediate. A key objective is the development of efficient and selective methods for the functionalization of the pyridine ring. For instance, the chlorine atoms can undergo nucleophilic substitution reactions with various reagents to introduce new functional groups.

A notable application of related trichloropyridines is in the synthesis of agrochemicals. For example, 3,5,6-trichloro-2-pyridinol (B117793), a metabolite of the insecticide chlorpyrifos (B1668852), highlights the importance of chlorinated pyridine derivatives in agriculture. nih.gov While direct research on the specific applications of this compound is not as widely documented in publicly available literature, its structural similarity to other polychlorinated pyridines suggests its potential as a building block in the synthesis of novel bioactive molecules. The methyl group at the 3-position also offers an additional site for potential chemical modification, further expanding its synthetic utility.

Below is a table summarizing some of the key properties of related and parent compounds, which helps to contextualize the characteristics of this compound.

| Property | 3-Methylpyridine (B133936) wikipedia.orgdrugbank.com | 2,3,6-Trichloropyridine nih.gov | 2-Chloro-6-(trichloromethyl)pyridine sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₆H₇N | C₅H₂Cl₃N | C₆H₃Cl₄N |

| Molar Mass | 93.13 g/mol | 182.43 g/mol | 230.91 g/mol |

| Appearance | Colorless liquid | - | Powder |

| Boiling Point | 144 °C | - | - |

| Melting Point | -19 °C | - | - |

| Solubility in Water | Miscible | - | - |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-4(7)2-5(8)10-6(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFOUZWTLAAHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553293 | |

| Record name | 2,4,6-Trichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-72-9 | |

| Record name | 2,4,6-Trichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trichloro 3 Methylpyridine

Direct Halogenation Approaches

Direct chlorination of a methylpyridine precursor, such as 3-picoline (3-methylpyridine), represents a primary route to 2,4,6-trichloro-3-methylpyridine. wikipedia.orgnih.gov This approach involves the direct reaction of the pyridine (B92270) derivative with a chlorinating agent.

Gas-Phase Chlorination Techniques for Polychlorinated Pyridines

High-temperature, gas-phase chlorination is a significant industrial method for producing polychlorinated pyridines. In this process, a mixture of a picoline and chlorine gas, often diluted with an inert gas like nitrogen or a halocarbon such as carbon tetrachloride, is passed through a reactor at elevated temperatures. epo.orggoogle.com The reaction temperature is a critical parameter, typically maintained between 250°C and 450°C, to ensure high selectivity and good yields of the desired trichlorinated product. google.com Temperatures above this range can lead to over-chlorination, resulting in the formation of pentachloropyridine (B147404) and other byproducts, which diminishes the commercial viability of the process. epo.org The molar ratio of chlorine to the picoline substrate is also a key factor, with ratios ranging from 2:1 to 40:1 being employed. epo.org

| Parameter | Typical Range |

| Temperature | 250°C - 450°C |

| Chlorine:Picoline Molar Ratio | 2:1 to 40:1 |

| Diluent | Nitrogen, Carbon Tetrachloride |

| Catalyst | Optional, Lewis acids on inorganic support |

Catalytic Chlorination Utilizing Lewis Acid Catalysts

To enhance the efficiency and selectivity of the chlorination process, Lewis acid catalysts are often employed. These catalysts, which can include metal halides like iron chloride, antimony chloride, copper chloride, or zinc chloride, may be deposited on an inorganic support such as silica, clay, or pumice. google.com The presence of a catalyst can facilitate the chlorination at lower temperatures and improve the regioselectivity of the reaction, favoring the formation of the desired 2,4,6-trichloro isomer. For instance, the vapor-phase chlorination of 3-methylpyridine (B133936) in the presence of a metal oxide or metal halide catalyst at temperatures between 225°C and 325°C has been shown to produce various chlorinated 3-(trichloromethyl)pyridines. google.com

Aromatic Nucleophilic Substitution Pathways

Aromatic nucleophilic substitution (SNAr) provides an alternative synthetic route, particularly when starting with a pre-functionalized pyridine or a different heterocyclic system that can be converted to the desired pyridine.

Synthesis via Reactions with Polyhalogenated Triazine Reagents

The reaction of nucleophiles with polyhalogenated triazines, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a well-established method for creating substituted triazines. nih.govmdpi.com While not a direct route to this compound itself, the principles of sequential nucleophilic substitution on a triazine ring are relevant. By carefully controlling reaction conditions such as temperature and stoichiometry, it is possible to selectively replace the chlorine atoms with various nucleophiles. mdpi.com This methodology highlights the potential for constructing highly substituted heterocyclic systems, which could theoretically be adapted to pyridine synthesis.

Cycloaddition and Condensation Reactions for Pyridine Ring Formation

Building the pyridine ring from acyclic precursors through cycloaddition or condensation reactions offers a powerful strategy for accessing highly substituted pyridines.

Multi-Component Reaction Strategies for Substituted Pyridines

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. researchgate.netnih.gov The Bohlmann-Rahtz pyridine synthesis, for example, is a one-pot cyclocondensation that combines a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) to produce polysubstituted pyridines with high regiochemical control. core.ac.uk Another approach involves the one-pot condensation of components like substituted acetophenones and aldehydes with an ammonia source. derpharmachemica.com These methods provide access to a wide array of substituted pyridines and could be conceptually applied to the synthesis of this compound by selecting appropriately halogenated and methylated starting materials. The versatility of these reactions allows for the introduction of various substituents onto the pyridine core. core.ac.ukderpharmachemica.com

| Reaction Type | Components | Key Features |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl, Alkynone, Ammonia | One-pot, high regioselectivity |

| Krohnke-type Synthesis | Acetophenones, Aldehydes, Ammonia source | One-pot condensation |

Development of Advanced and Sustainable Synthetic Protocols

The synthesis of this compound has evolved to incorporate advanced methodologies that prioritize sustainability and efficiency. These modern approaches focus on overcoming the limitations of traditional synthetic routes, which often involve harsh conditions and the generation of significant waste streams. The emphasis is now on developing protocols that are not only high-yielding and selective but also environmentally benign.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is fundamental to the contemporary synthesis of this compound. This involves a holistic approach to chemical process design that aims to minimize the environmental footprint. Key areas of focus include the selection of less hazardous reagents and solvents, the use of catalytic methods, and the optimization of reaction conditions to reduce energy consumption.

A significant stride in this direction is the exploration of alternative chlorinating agents to replace traditional, more hazardous ones. For instance, the use of N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions can offer a more selective and safer chlorination process compared to gaseous chlorine. The development of catalytic systems, potentially involving transition metals or organocatalysts, is another critical area of research. Catalytic processes are inherently more atom-economical as they can facilitate reactions with high efficiency and selectivity while being used in small quantities.

Furthermore, the principles of green chemistry encourage the use of safer solvents or, ideally, solvent-free reaction conditions. Research into solid-state or mechanochemical synthesis could provide viable alternatives to traditional solvent-based processes, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification.

Table 1: Application of Green Chemistry Principles in the Synthesis of this compound

| Green Chemistry Principle | Implementation Strategy in Synthesis |

| Atom Economy | Utilizing catalytic methods and one-pot syntheses to maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Employing safer chlorinating agents like N-chlorosuccinimide in place of more hazardous alternatives. |

| Safer Solvents and Auxiliaries | Investigating the use of greener solvents or developing solvent-free reaction conditions. |

| Design for Energy Efficiency | Optimizing reaction temperatures and pressures to reduce overall energy consumption. |

| Catalysis | Developing and employing efficient catalysts to replace stoichiometric reagents, leading to reduced waste. |

Optimization for Yield and Regioselectivity in Synthesis

Achieving high yields and precise regioselectivity is a primary objective in the synthesis of this compound. The starting material, 3-methylpyridine, possesses multiple sites susceptible to chlorination, making the selective introduction of chlorine atoms at the 2, 4, and 6 positions a significant synthetic challenge.

Optimization studies typically involve a multiparametric approach, systematically varying factors such as the type and amount of chlorinating agent, the nature of the catalyst, the reaction temperature, and the solvent. For example, the choice of Lewis acid catalyst can profoundly influence the regiochemical outcome of the chlorination. The reaction temperature is another critical parameter that must be carefully controlled to favor the formation of the desired isomer and minimize the production of over-chlorinated or incorrectly substituted byproducts.

Modern optimization strategies often employ statistical methods like Design of Experiments (DoE) to efficiently map the reaction landscape and identify optimal conditions. This allows for a more rapid and resource-efficient optimization process compared to traditional one-factor-at-a-time approaches. The goal is to develop a robust and scalable process that consistently delivers this compound in high purity and yield.

Table 2: Key Parameters for Optimization in this compound Synthesis

| Parameter | Influence on Synthesis | Optimization Goal |

| Chlorinating Agent | Affects the rate and selectivity of the chlorination reaction. | To identify an agent that provides high conversion to the desired product with minimal side reactions. |

| Catalyst | Directs the regioselectivity of the chlorination on the pyridine ring. | To select a catalyst that selectively activates the 2, 4, and 6 positions for chlorination. |

| Temperature | Influences reaction kinetics and the formation of byproducts. | To determine the optimal temperature range that maximizes yield and minimizes impurities. |

| Solvent | Can impact reactant solubility, reaction rate, and product isolation. | To choose a solvent that facilitates the reaction while being environmentally friendly and easy to remove. |

Reaction Chemistry and Derivatization of 2,4,6 Trichloro 3 Methylpyridine

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of three chlorine atoms, renders 2,4,6-trichloro-3-methylpyridine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2, 4, and 6-positions serve as leaving groups, allowing for the introduction of a variety of nucleophiles.

Halogen Displacement with Various Nucleophiles

The chlorine atoms of this compound can be sequentially or selectively displaced by a range of nucleophiles. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Organolithium Reagents: While specific studies on the reaction of this compound with organolithium reagents are not extensively documented in publicly available literature, the general reactivity of polychlorinated pyridines suggests that such reactions would proceed. Organolithium compounds are powerful nucleophiles capable of displacing the chloro substituents. The positions most susceptible to attack are typically the 4- and 2-positions due to the electronic activation by the ring nitrogen.

Sulfur Nucleophiles: The reaction of polychlorinated pyridines with sulfur nucleophiles, such as thiols and their corresponding salts (thiolates), is a well-established method for the synthesis of thioether derivatives. For instance, the reaction of related polychlorinated pyridines with sodium thiomethoxide (NaSMe) leads to the displacement of one or more chlorine atoms to form methylthio-substituted pyridines. The reactivity order generally follows the 4-position being the most activated, followed by the 2- and 6-positions.

| Nucleophile | Product Structure (Example) | Reaction Conditions (General) |

| Organolithium Reagent (e.g., n-BuLi) | 2-Butyl-4,6-dichloro-3-methylpyridine | Inert atmosphere, low temperature (e.g., -78 °C) |

| Sulfur Nucleophile (e.g., NaSMe) | 4-(Methylthio)-2,6-dichloro-3-methylpyridine | Polar aprotic solvent (e.g., DMF, DMSO) |

Amination Reactions to Form Substituted Pyridine Amines

The displacement of the chloro groups by nitrogen nucleophiles is a crucial transformation for the synthesis of various biologically active and industrially important pyridine amines.

The reaction of this compound with ammonia (B1221849) or primary and secondary amines can lead to the formation of mono-, di-, or tri-amino-substituted pyridines. The regioselectivity is dependent on the steric and electronic properties of the incoming amine and the reaction conditions. Generally, the 4-position is the most reactive towards amination. A patent for a related compound, 4-amino-3,5,6-trichloro-2-(chloromethyl)pyridine, describes its reaction with a stoichiometric excess of an amino compound at temperatures ranging from 15 to 100°C, sometimes at autogenous pressure in a sealed vessel for volatile amines. google.com This suggests that similar conditions could be applicable for the amination of this compound.

| Amine | Product Structure (Example) | General Reaction Conditions |

| Ammonia | 4-Amino-2,6-dichloro-3-methylpyridine | Excess ammonia, with or without a solvent, elevated temperature and pressure |

| Alkylamine (e.g., Ethylamine) | 4-(Ethylamino)-2,6-dichloro-3-methylpyridine | Excess amine, polar solvent, heating |

Electrophilic Functionalization of the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of three additional deactivating chloro substituents in this compound makes electrophilic attack even more challenging. However, under harsh conditions, electrophilic substitution can be forced. The directing effect of the substituents on the ring would influence the position of substitution. The methyl group is an activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. The nitrogen atom directs meta. The interplay of these effects would likely lead to complex product mixtures if electrophilic substitution were to occur. For instance, nitration of substituted pyridines often requires strong acids and high temperatures. masterorganicchemistry.comresearchgate.net

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituents on this compound can participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. Research on the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids has shown that the reaction can proceed efficiently, yielding 3,5-dichloro-2-arylpyridines. researchgate.net This suggests that this compound could undergo similar regioselective couplings, likely at the more reactive 4- and 2-positions.

Heck Coupling: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgsctunisie.org This would lead to the formation of alkenyl-substituted pyridines.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling the chloropyridine with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Stille Coupling: The Stille coupling utilizes organotin reagents to form new carbon-carbon bonds with the chloropyridine in the presence of a palladium catalyst.

The general order of reactivity for the halogens in these cross-coupling reactions is I > Br > Cl, making the chloro-substituted pyridine less reactive than its bromo or iodo counterparts. However, with the development of modern catalyst systems, the coupling of aryl chlorides has become more feasible.

| Coupling Reaction | Coupling Partner (Example) | Product Structure (Example) |

| Suzuki-Miyaura | Phenylboronic acid | 4-Phenyl-2,6-dichloro-3-methylpyridine |

| Heck | Styrene | 4-(Styryl)-2,6-dichloro-3-methylpyridine |

| Sonogashira | Phenylacetylene | 4-(Phenylethynyl)-2,6-dichloro-3-methylpyridine |

| Stille | Tributyl(phenyl)tin | 4-Phenyl-2,6-dichloro-3-methylpyridine |

Reactivity at the Methyl Substituent

The methyl group at the 3-position of the pyridine ring can also be a site for chemical modification.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including hydroxymethyl, formyl, or carboxyl groups. For example, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine involves the oxidation of a thiomethyl group to a sulfonyl group using hydrogen peroxide. orientjchem.org While this is not direct oxidation of the methyl group at C3, it demonstrates that oxidative conditions can be applied to related structures.

Halogenation: Radical halogenation of the methyl group can occur under appropriate conditions, such as using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator. This would lead to the formation of halomethylpyridine derivatives, which are themselves versatile synthetic intermediates.

Annulation and Ring-Forming Reactions of Derivatives

Inability to Procure Specific Experimental Data for this compound Prevents Article Generation

Despite a comprehensive search for experimental data pertaining to the chemical compound this compound, the specific structural and spectroscopic information required to generate the requested scientific article could not be located within the available resources.

The investigation successfully identified a reference to the synthesis of the target compound, described as a "2,4,6-trichloro-derivative" derived from 2-chloro-4,6-dihydroxy-3-methylpyridine, in a 1955 issue of the Journal of the Chemical Society. However, access to the full text of this historical document, which would be necessary to extract the detailed experimental procedures and characterization data, proved unattainable through the conducted searches.

Subsequent attempts to find experimental X-ray crystallography, ¹H NMR, ¹³C NMR, and FT-IR data from other publicly accessible databases and scientific literature were also unsuccessful. While predictive tools for generating theoretical spectra exist, these would not meet the requirement for an article based on established, experimental research findings.

Searches did yield spectroscopic data for analogous compounds, such as other chlorinated and methylated pyridines. This information could provide a basis for a speculative discussion on the expected characteristics of this compound. However, without the precise, experimentally verified data for the compound , the creation of a scientifically rigorous and accurate article with the stipulated data tables is not possible.

Therefore, due to the absence of the necessary factual, experimental data for this compound, the generation of the requested article cannot be completed at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4,6 Trichloro 3 Methylpyridine

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When monochromatic light from a laser interacts with 2,4,6-Trichloro-3-methylpyridine, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energies of the molecule's functional groups and skeletal structure.

A hypothetical Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the vibrations of its pyridine (B92270) ring, methyl group, and carbon-chlorine bonds. Analysis of a related compound, 2-methoxy-6-methyl pyridine, has shown that C-C stretching vibrations in the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The presence of heavy substituents like chlorine would likely shift these bands to lower wavenumbers. researchgate.net

Expected Vibrational Modes for this compound:

| Functional Group | Expected Raman Shift (cm⁻¹) (Hypothetical) | Vibrational Mode |

| C-H (methyl group) | 2900-3000 | Stretching |

| C-Cl | 600-800 | Stretching |

| Pyridine Ring | 1400-1600 | Ring Stretching |

| Pyridine Ring | 800-1000 | Ring Breathing/Deformation |

| C-CH₃ | 1100-1200 | Stretching |

This table is illustrative and based on general spectroscopic principles and data from similar molecules. Actual experimental values would be required for definitive assignments.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. In a mass spectrometer, molecules of this compound would be ionized, typically by electron impact, to form a molecular ion (M⁺). This ion, being energetically unstable, would then fragment into smaller, characteristic charged species.

The mass-to-charge ratio (m/z) of the molecular ion would confirm the molecular weight of the compound. The fragmentation pattern provides a molecular fingerprint and allows for the identification of structural motifs. For this compound, the presence of chlorine atoms would be readily identifiable from the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in characteristic M, M+2, M+4, etc. peaks for ions containing chlorine atoms.

Hypothetical Fragmentation of this compound:

| Fragment Ion (Hypothetical) | m/z (for ³⁵Cl) | Possible Neutral Loss |

| [C₆H₄Cl₃N]⁺ (Molecular Ion) | 195 | - |

| [C₆H₄Cl₂N]⁺ | 160 | Cl |

| [C₅H₄Cl₃]⁺ | 181 | HCN |

| [C₅H₃Cl₂N]⁺ | 145 | HCl |

| [C₆H₃Cl₃N]⁺ | 194 | H |

This table represents a simplified, hypothetical fragmentation pattern. The actual mass spectrum would show a more complex pattern of fragments, and the relative abundances of the peaks would provide further structural information.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels. The absorption spectrum of this compound would show bands corresponding to the wavelengths of light that excite electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy orbitals (typically π* orbitals).

For pyridine and its derivatives, characteristic π → π* and n → π* transitions are observed. The π → π* transitions are generally more intense than the n → π* transitions. The positions and intensities of these absorption bands are influenced by the substituents on the pyridine ring. The chlorine and methyl substituents on this compound would be expected to cause shifts in the absorption maxima compared to unsubstituted pyridine. Studies on similar molecules like 2-chloro-6-methyl pyridine have shown that such substitutions can influence the electronic transitions. researchgate.net

Following absorption of light, the excited molecule can relax back to the ground state, in some cases by emitting light (fluorescence). The emission spectrum would provide information about the energy difference between the lowest excited electronic state and the ground state. The relationship between the absorption and emission spectra, including the Stokes shift (the difference in wavelength between the absorption and emission maxima), can offer further details about the electronic and geometric properties of the molecule in its excited state.

Hypothetical Electronic Transitions for this compound:

| Transition Type | Expected Wavelength Range (nm) (Hypothetical) |

| n → π | 270-300 |

| π → π | 200-270 |

This table is a general estimation based on the electronic spectroscopy of pyridine derivatives. The actual absorption and emission maxima would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 2,4,6 Trichloro 3 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and reactivity indices. For 2,4,6-Trichloro-3-methylpyridine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can provide a detailed picture of its electronic landscape. ias.ac.in

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the pyridine (B92270) ring and the methyl group, while the LUMO would be distributed over the ring and the chlorine atoms.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Description |

| Total Energy | -1589.45 Hartree | The total electronic energy of the molecule in its ground state. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 1.8 Debye | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this nature. They are not based on actual experimental or published computational data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical chemical bonding concepts. youtube.comnih.gov This method provides quantitative insights into charge distribution, hybridization, and hyperconjugative interactions within the molecule.

For this compound, NBO analysis would reveal the natural atomic charges on each atom. The nitrogen atom is expected to carry a negative charge, consistent with its electronegativity, though this charge will be influenced by the substituents. researchgate.net The chlorine atoms will also exhibit negative charges, while the carbon atoms of the pyridine ring will have varying positive charges due to the inductive effects of the halogens.

Furthermore, NBO analysis can quantify the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. These "donor-acceptor" interactions, or hyperconjugations, are key to understanding the molecule's stability and reactivity. For instance, the interaction between the lone pair of the nitrogen atom and the anti-bonding orbitals of the adjacent C-C and C-Cl bonds can be evaluated.

Table 2: Illustrative NBO Analysis Data for this compound

| Atom | Natural Charge (e) | Hybridization |

| N1 | -0.55 | sp¹·⁸² |

| C2 (ortho) | +0.25 | sp²·¹⁰ |

| C3 (meta) | -0.15 | sp²·¹⁵ |

| C4 (para) | +0.30 | sp²·⁰⁸ |

| C5 (meta) | +0.10 | sp²·¹² |

| C6 (ortho) | +0.28 | sp²·⁰⁹ |

| Cl (at C2) | -0.10 | sp⁹·⁵ |

| Cl (at C4) | -0.12 | sp¹⁰·² |

| Cl (at C6) | -0.11 | sp⁹·⁸ |

| C (methyl) | -0.60 | sp³·⁰⁵ |

| H (methyl) | +0.20 | s |

Note: This table presents hypothetical NBO data to illustrate the type of information obtained from such an analysis. The values are not from direct calculations on this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. youtube.comnih.gov

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. For this compound, distinct chemical shifts would be predicted for the different carbon and hydrogen atoms based on their electronic environments.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. These calculations are typically performed at the harmonic level, and the resulting frequencies are often scaled to improve agreement with experimental data. The predicted IR spectrum for this compound would show characteristic peaks for C-Cl stretching, C-N stretching, pyridine ring vibrations, and C-H vibrations of the methyl group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. mdpi.com The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic excitations of the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Illustrative Predicted Value |

| ¹³C NMR | Chemical Shift (δ, ppm) | C2: 150, C3: 125, C4: 145, C5: 130, C6: 148, C(methyl): 20 |

| ¹H NMR | Chemical Shift (δ, ppm) | H(ring): 7.5, H(methyl): 2.5 |

| IR | Vibrational Frequency (cm⁻¹) | C-Cl stretch: 700-850, C=N stretch: 1550-1600, C-H stretch (methyl): 2900-3000 |

| UV-Vis | λmax (nm) | 275 |

Note: These are illustrative values and are not based on experimentally verified or published computational spectra for this compound.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.govnih.gov For a compound like this compound, SRR studies could be employed to predict its potential as, for example, a pesticide or a pharmaceutical intermediate, by comparing its computed properties to those of known active molecules.

The descriptors used in SRR models are often derived from computational calculations and can include electronic, steric, and thermodynamic properties. For instance, the HOMO-LUMO gap, dipole moment, atomic charges, and molecular surface area can all serve as descriptors. By developing a model based on a training set of related pyridine derivatives with known activities, the potential activity of this compound could be predicted.

Table 4: Illustrative Descriptors for an SRR Study of this compound

| Descriptor Type | Descriptor | Illustrative Value | Relevance to Reactivity |

| Electronic | HOMO Energy | -7.2 eV | Electron-donating ability |

| Electronic | LUMO Energy | -1.5 eV | Electron-accepting ability |

| Electronic | Dipole Moment | 1.8 Debye | Polarity and intermolecular interactions |

| Steric | Molecular Volume | 150 ų | Spatial fit to a receptor or active site |

| Steric | Surface Area | 180 Ų | Accessibility for interactions |

| Thermodynamic | Enthalpy of Formation | 50 kJ/mol | Thermodynamic stability |

Note: This table provides examples of descriptors that would be used in an SRR study. The values are for illustrative purposes only.

Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, computational methods can be used to explore the rotational barrier of the methyl group and to investigate potential intermolecular interactions in the solid state or in solution.

Conformational analysis would focus on the rotation of the methyl group around the C-C bond. While the energy barrier is expected to be low, its calculation can provide information about the steric environment around the methyl group.

More significantly, computational studies can predict and characterize the non-covalent interactions that govern how molecules of this compound interact with each other. These interactions can include halogen bonding (C-Cl···N or C-Cl···Cl), hydrogen bonding (C-H···N or C-H···Cl), and π-π stacking between the pyridine rings. iucr.orgnih.govrsc.org Understanding these interactions is crucial for predicting crystal packing and the physical properties of the solid material. The analysis of the molecular electrostatic potential (MEP) surface would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for intermolecular interactions.

Table 5: Illustrative Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Illustrative Distance (Å) | Illustrative Interaction Energy (kcal/mol) |

| Halogen Bond (C-Cl···N) | 3.1 | -2.5 |

| Hydrogen Bond (C-H···Cl) | 3.5 | -0.8 |

| π-π Stacking | 3.8 | -1.5 |

Note: The data in this table are hypothetical examples of what a computational analysis of intermolecular interactions might yield and are not based on published studies of this compound.

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as Key Chemical Intermediates and Building Blocks for Complex Molecules

As a foundational chemical intermediate, 2,4,6-Trichloro-3-methylpyridine serves as a starting point for the construction of more elaborate molecules. The chlorine atoms, being good leaving groups, can be selectively replaced, opening up pathways to a diverse range of substituted pyridine (B92270) derivatives.

The reactivity of the chloro-substituents on the pyridine ring allows for their displacement by a variety of nucleophiles. This facilitates the introduction of different functional groups, leading to the creation of highly substituted pyridines. These resulting derivatives can be designed to possess specific electronic, optical, or biological properties, making them valuable in fields such as medicinal chemistry and materials science. The synthesis of such derivatives often involves nucleophilic aromatic substitution reactions, where the conditions can be tuned to control the degree and position of substitution.

The pyridine nucleus is a ubiquitous structural motif in a vast number of biologically active compounds and functional organic materials. This compound provides a robust scaffold upon which more complex molecular frameworks can be assembled. Organic chemists can leverage the reactivity of the chlorine atoms to build intricate, three-dimensional structures containing the pyridine core. This approach is instrumental in the rational design and synthesis of new pharmaceuticals, agrochemicals, and catalysts.

Integration into Polymeric Systems

The functionalizable nature of this compound and its derivatives allows for their incorporation into polymeric structures. By transforming the chloro groups into polymerizable functionalities or by using the pyridine nitrogen as a coordination site, this unit can be integrated into the backbone or as a pendant group of a polymer. This can impart desirable properties to the resulting macromolecule, such as enhanced thermal stability, flame retardancy, or the ability to chelate metal ions for catalytic or sensing applications.

Design and Fabrication of Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into well-defined, larger-order structures through non-covalent interactions. The specific electronic and steric characteristics of this compound make it a compelling component for the design of such self-assembling systems.

While this compound itself is not a primary hydrogen bond donor, its derivatives can be engineered to participate in hydrogen bonding. preprints.orgpreprints.orgmdpi.comnih.gov By substituting the chlorine atoms with functionalities such as amino or hydroxyl groups, the resulting molecules can act as both hydrogen bond donors and acceptors. preprints.orgpreprints.orgmdpi.comnih.gov These directional interactions are fundamental to creating predictable supramolecular patterns, such as tapes, rosettes, and grids, which are essential for the development of molecular machines and smart materials. preprints.orgpreprints.orgmdpi.comnih.gov

Coordination Chemistry with Metal Centers for Functional Materials

The rich coordination chemistry of pyridine and its derivatives is foundational to the development of a wide array of functional materials, including coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with various metal ions. nih.gov This interaction is fundamental to constructing complex supramolecular assemblies and functional materials. acs.org By modifying the pyridine ring with different substituents, it is possible to tune the electronic and steric properties of the ligand, which in turn dictates the architecture and function of the resulting metal complex. nih.gov

This compound serves as a compelling, though complex, candidate for a ligand in coordination chemistry. The presence of three electron-withdrawing chlorine atoms significantly reduces the electron density on the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine. This electronic effect can influence the strength of the coordination bond with a metal center. nih.govacs.org Furthermore, the chlorine atoms at the 2- and 6-positions, flanking the nitrogen atom, introduce substantial steric hindrance, which can affect the geometry and stability of the resulting metal complex. wikipedia.org

Despite these characteristics, this polychlorinated pyridine can be utilized in creating functional materials. The controlled formation of molecular assemblies using pyridine-type compounds and metal-containing cross-linkers allows for precise tuning of the assembly's properties. acs.org The structural parameters of the ligand, such as bond angles and the number of coordination sites, are critical in controlling the final structure, leading to surface-confined metal-organic networks and oligomers. acs.org For instance, polydentate N,O-donor ligands derived from pyridine-alkoxides have been shown to form stable alkoxo-bridged polynuclear clusters with transition metals like Mn, Cu, Co, and Ni. rsc.org Similarly, ligands derived from quinoline (B57606) and pyridine can form photoluminescent 2D coordination polymers. mdpi.com The unique electronic and steric profile of this compound could therefore be exploited to create novel materials with specific catalytic, magnetic, or optical properties. nih.govnih.gov

Table 1: Examples of Pyridine-Based Ligands and Their Functional Materials

| Ligand | Metal Center(s) | Resulting Functional Material/Complex | Application Area | Reference(s) |

|---|---|---|---|---|

| Pyridine | Pd(II) | [Pd(pyridine)₂Cl₂] | Pre-catalyst for cross-coupling reactions | acs.org |

| Pyridine | Au(III) | trans-[Au(pyridine)₂Cl₂]Cl | Catalyst for cyclopropanation | nih.govacs.org |

| 2,2':6',2''-Terpyridine (TPY) | Fe(II), Ru(II), Pt(II) | Octahedral or Square Planar Complexes | Catalysis, Luminescent Materials | nih.gov |

| 2,4,6-tris(2-pyridyl)-s-triazine (tpt) | Fe(III), Mn(II) | Mono- and polynuclear complexes | Catalysis, Magnetic Materials | nih.gov |

| Pyridine-2,5-dicarboxylate (pydc) | Cu(II), Ag(I) | Mixed-metal coordination polymer | Engineering of mixed-metal complexes | nih.gov |

| 2-(2-pyridinyl)-2-propanol | Mn, Cu, Co, Ni | Polynuclear clusters | Cluster formation | rsc.org |

Development of Organic Luminescent Radicals and Optoelectronic Materials

The field of optoelectronics has seen significant interest in stable organic luminescent radicals due to their unique properties arising from their doublet electronic state. A key challenge has been their typically low stability, particularly under photoirradiation. Research into polychlorinated triarylmethyl (PTM) radicals, specifically those based on the tris(2,4,6-trichlorophenyl)methyl (TTM) skeleton, has paved the way for a new class of highly stable luminescent radicals.

While the TTM radical itself shows excellent chemical stability, its photostability is limited. A significant breakthrough was achieved by introducing pyridyl groups into the TTM framework. The synthesis of (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical (PyBTM) and subsequently bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical (bisPyTM) demonstrated a dramatic increase in photostability. The introduction of the nitrogen atoms into the aromatic skeleton lowers the energies of the frontier orbitals. This modification enhances the radical's resistance to decomposition upon UV irradiation.

The photophysical properties are also profoundly affected. For example, bisPyTM in dichloromethane (B109758) exhibits fluorescence with an emission peak at 650 nm. Remarkably, its half-life under continuous UV light irradiation was found to be 47 times longer than that of PyBTM and 3,000 times longer than that of the parent TTM radical. These findings highlight a robust molecular design strategy: the incorporation of halogenated pyridyl moieties enhances the photophysical and photochemical properties of organic radicals. The this compound core represents a logical extension of this design principle, where its specific substitution pattern could be used to further tune the emission wavelengths and stability of next-generation luminescent radicals for optoelectronic devices.

Table 2: Research Findings on Photophysical Properties of TTM-Based Luminescent Radicals

| Radical | Description | Emission Peak (λem) | Absolute Quantum Yield (Φem) | Half-life Improvement vs. TTM | Reference(s) |

|---|---|---|---|---|---|

| TTM | tris(2,4,6-trichlorophenyl)methyl radical | - | Low | 1x (baseline) | |

| PyBTM | (3,5-dichloro-4-pyridyl)bis(2,4,6-trichlorophenyl)methyl radical | - | 0.01–0.03 (in solution) | Up to 115x | |

| bisPyTM | bis(3,5-dichloro-4-pyridyl)(2,4,6-trichlorophenyl)methyl radical | 650 nm (in CH₂Cl₂) | - | 3000x |

Catalytic Applications as Ligands or Pre-catalysts

Pyridine and its derivatives are ubiquitous in catalysis, serving either as ligands that modulate the activity of a transition metal center or as direct nucleophilic or base catalysts. wikipedia.orgchemtube3d.com The role of a pyridine ligand is to influence the steric and electronic environment of the metal, which in turn affects the catalytic activity, selectivity, and stability of the complex. nih.govnih.gov

In the context of this compound, its properties as a ligand are heavily influenced by its substituents. The three electron-withdrawing chloro groups decrease the basicity of the pyridine nitrogen. In metal-ligand complexes, a more electron-poor ligand can lead to a more Lewis acidic and reactive metal center. For instance, in gold(III) catalysis, electron-poor pyridine ligands resulted in increased catalytic activity, which was attributed to the weaker coordination of the ligand to the metal center. nih.govacs.org This suggests that a complex formed with this compound could exhibit enhanced catalytic rates in certain reactions where ligand dissociation is a key step.

Furthermore, pyridine derivatives can be used as pre-catalysts or even as catalyst poisons to achieve chemoselectivity. For example, the combination of Pd/C with pyridine as a catalyst poison allows for the selective hydrogenation of certain functional groups while leaving others, like the phenolic MPM protective group, intact. nih.gov The significant steric bulk around the nitrogen atom in this compound, combined with its electronic properties, could be leveraged to design highly selective catalysts. While substitution at the 2-position can hinder nucleophilic catalysis, a slower general base catalysis pathway may still be operative. rsc.org The unique combination of steric and electronic effects makes this compound a candidate for developing specialized catalysts for challenging chemical transformations. nih.govacs.orgnih.gov

Table 3: Overview of Catalytic Applications Involving Pyridine-Based Systems

| Catalytic System | Role of Pyridine Derivative | Type of Reaction | Key Finding | Reference(s) |

|---|---|---|---|---|

| [Au(pyridine)₂Cl₂]Cl | Ligand | Propargyl ester cyclopropanation | Electron-poor pyridines enhance catalytic activity. | nih.govacs.org |

| [Pd(4-X-py)₂Cl₂] | Ligand / Pre-catalyst | Suzuki−Miyaura and Heck cross-coupling | Ligand basicity correlates with catalytic yield. | acs.org |

| Pd/C-pyridine | Catalyst Poison | Chemoselective Hydrogenation | Enables selective hydrogenolysis of protective groups. | nih.gov |

| Pyridine Bases | Nucleophilic / Base Catalyst | Hydrolysis of aryl acetates | 2-substitution prevents nucleophilic catalysis but allows general base catalysis. | rsc.org |

| Polypyridyl Co Complexes | Ligand | Water Reduction | Steric and electronic effects of ligand substituents tune catalytic efficiency. | nih.gov |

Environmental Fate and Degradation Mechanisms of Polychlorinated Pyridines

Abiotic Transformation Pathways

The transformation of chemical compounds in the environment, independent of biological activity, is a key factor in their environmental persistence. These abiotic pathways, primarily photochemical degradation and hydrolysis, can significantly influence the concentration and form of a compound in various environmental compartments.

Photochemical Degradation Studies

Photochemical degradation, or photolysis, involves the breakdown of molecules by light energy, particularly from the sun. This can be a significant degradation pathway for many organic compounds in surface waters and on soil surfaces.

Currently, there is a notable lack of specific studies in the peer-reviewed scientific literature detailing the photochemical degradation of 2,4,6-Trichloro-3-methylpyridine. While research exists on the photolysis of other polychlorinated pyridines, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a common metabolite of the insecticide chlorpyrifos (B1668852), direct extrapolation of these findings to this compound is not scientifically rigorous without specific experimental data. The rate and products of photochemical degradation are highly dependent on the specific molecular structure, including the number and position of chlorine substituents and other functional groups on the pyridine (B92270) ring. Therefore, dedicated research is required to elucidate the photochemical fate of this compound.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. It is a crucial degradation pathway for many pollutants in aquatic systems.

Similar to photochemical degradation, there is a significant gap in the scientific literature regarding the hydrolytic stability and degradation kinetics of this compound. Without experimental data, it is not possible to provide specific half-life values or to detail the influence of environmental factors such as pH on its hydrolytic degradation. General principles of organic chemistry suggest that the carbon-chlorine bonds on the pyridine ring would exhibit some degree of resistance to hydrolysis under typical environmental conditions. However, the presence of the methyl group could influence the electronic properties of the ring and, consequently, its susceptibility to hydrolysis. To address this knowledge gap, laboratory studies investigating the hydrolysis of this compound across a range of environmentally relevant pH and temperature conditions are necessary.

Biotic Degradation Pathways

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a fundamental process in the detoxification and cycling of organic matter in the environment.

Microbial Degradation in Environmental Matrices (e.g., soil, aquatic systems)

The scientific literature currently lacks specific studies on the microbial degradation of this compound in soil and aquatic environments. However, extensive research has been conducted on the biodegradation of the related compound, 3,5,6-trichloro-2-pyridinol (TCP). plos.orgnih.govnih.govnih.gov These studies have demonstrated that various microorganisms are capable of degrading TCP. For instance, the fungal strain Cladosporium cladosporioides Hu-01 has been shown to completely metabolize 50 mg·L⁻¹ of chlorpyrifos to TCP and then further degrade the TCP within 5 days under optimal conditions. plos.orgnih.gov Similarly, bacterial strains such as Cupriavidus sp. DT-1 have demonstrated the ability to utilize TCP as a sole carbon source, leading to its degradation in both liquid cultures and soil. nih.gov A novel strain, Micrococcus luteus ML, has also been identified as capable of degrading TCP. nih.gov

While these findings on TCP suggest that microbial degradation of polychlorinated pyridines is possible, it is crucial to emphasize that the specific structure of this compound, particularly the position of the methyl group, could significantly influence its bioavailability and susceptibility to microbial enzymes. Therefore, direct evidence for the microbial degradation of this compound is required.

Identification of Degradation Products and Proposed Metabolic Pathways

As no studies have specifically investigated the microbial degradation of this compound, there is no information available on its degradation products or metabolic pathways.

For the related compound, 3,5,6-trichloro-2-pyridinol (TCP), several metabolic pathways have been proposed based on the identification of intermediate products. In the degradation of chlorpyrifos by Cladosporium cladosporioides Hu-01, TCP is formed as a transient metabolite which is then further broken down. plos.orgnih.gov Studies with Cupriavidus sp. DT-1 suggest a pathway involving the initial hydrolysis of a parent compound to TCP, followed by dechlorination to 2-pyridinol, and subsequent cleavage of the pyridine ring. nih.gov Research on Micrococcus luteus ML has led to the proposal of two possible degradation pathways for TCP: a hydrolytic-oxidative dechlorination pathway and a denitrification pathway, based on the detection of seven intermediate metabolites. nih.gov

These proposed pathways for TCP degradation, which involve dechlorination and ring cleavage, provide a hypothetical framework for what might occur with this compound. However, the presence and position of the methyl group on the pyridine ring of this compound would likely lead to different intermediate metabolites.

Table 1: Microbial Strains Involved in the Degradation of the Related Compound 3,5,6-trichloro-2-pyridinol (TCP)

| Microorganism | Type | Key Findings | Reference |

| Cladosporium cladosporioides Hu-01 | Fungus | Completely metabolizes 50 mg·L⁻¹ of chlorpyrifos and its metabolite TCP within 5 days. | plos.orgnih.gov |

| Cupriavidus sp. DT-1 | Bacterium | Utilizes TCP as a sole carbon source; degrades it in liquid culture and soil. | nih.gov |

| Micrococcus luteus ML | Bacterium | Capable of degrading TCP, with two proposed metabolic pathways. | nih.gov |

Environmental Persistence and Bioavailability Studies

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being transformed or transported. Bioavailability refers to the fraction of the chemical that is available for uptake by organisms.

There are currently no studies available in the scientific literature that specifically assess the environmental persistence and bioavailability of this compound. To determine its persistence, studies measuring its half-life in different environmental matrices such as soil and water under various conditions would be necessary. Such studies often involve the use of radiolabeled compounds to trace their fate over time. kpu.ca

The bioavailability of this compound would be influenced by its physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and its tendency to sorb to soil organic matter and sediments. Without experimental data on these properties, its potential for uptake by organisms and subsequent bioaccumulation in food webs remains unknown. General considerations for other pesticides suggest that factors like soil type and climate can significantly impact persistence. plos.org

Conceptual Approaches to Bioremediation of Contaminated Environments

Bioremediation has emerged as a promising and environmentally sound strategy for the cleanup of sites contaminated with persistent organic pollutants like polychlorinated pyridines. nih.gov This approach utilizes the metabolic capabilities of microorganisms to transform or mineralize these contaminants into less harmful substances. Conceptual approaches to the bioremediation of environments contaminated with polychlorinated pyridines can be broadly categorized into biostimulation, bioaugmentation, and phytoremediation.

Biostimulation involves the modification of the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminants. mdpi.comnih.gov This can be achieved by introducing nutrients, electron acceptors (like oxygen), or electron donors to the contaminated site. The goal is to create optimal conditions for the native microbial populations to carry out the degradation process more effectively. For instance, the addition of nitrogen and phosphorus has been shown to enhance the microbial degradation of other chlorinated aromatic compounds. nih.gov

Bioaugmentation is the introduction of specific, pre-selected microorganisms with known degradative capabilities to a contaminated site. mdpi.comcluin.org This approach is particularly useful when the indigenous microbial population lacks the necessary enzymatic machinery to degrade the target pollutant or when the degradation rate is too slow. The introduced microorganisms can be either naturally occurring strains isolated from other contaminated sites or genetically engineered microorganisms with enhanced degradative pathways. Several bacterial and fungal strains have been identified that can degrade related chlorinated pyridines. nih.govresearchgate.netresearchgate.net

Phytoremediation utilizes plants to remove, contain, or render harmless environmental contaminants. nih.govclu-in.org Plants can contribute to the remediation of polychlorinated pyridine-contaminated soil and water through several mechanisms:

Phytoextraction: The uptake and accumulation of contaminants into the plant tissues, which can then be harvested and removed from the site. clu-in.org

Phytotransformation: The degradation of contaminants within the plant through metabolic processes. researchgate.net

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity that is stimulated by the presence of plant roots. The root exudates can serve as a carbon source for microorganisms, enhancing their degradative activities. researchgate.net

The selection of a suitable bioremediation strategy depends on various factors, including the specific characteristics of the contaminant, the geological and hydrogeological conditions of the site, and the cost-effectiveness of the approach. Often, a combination of these strategies may be employed to achieve the most effective cleanup. frontiersin.org

| Bioremediation Approach | Description | Key Considerations |

| Biostimulation | Enhancement of indigenous microbial activity by adding nutrients, electron acceptors/donors. mdpi.comnih.gov | Requires the presence of native degraders; optimization of added nutrients is crucial. |

| Bioaugmentation | Introduction of specific microorganisms with desired degradative capabilities. mdpi.comcluin.org | Survival and activity of introduced microbes in the new environment; potential ecological impacts. |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. nih.govclu-in.org | Plant tolerance to contaminants; depth of contamination; time required for remediation. |

Table 1: Comparison of Conceptual Bioremediation Approaches for Polychlorinated Pyridines

| Degradation Product | Degrading Microorganism(s) | Degradation Pathway/Mechanism |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Pseudomonas sp. | Reductive dechlorination researchgate.net |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Cladosporium cladosporioides | Hydrolysis and further degradation nih.gov |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Paracoccus sp. | Complete mineralization researchgate.net |

| 3,5,6-Trichloro-2-pyridinol (TCP) | Cupriavidus sp. | Transformation to 2-hydroxypyridine (B17775) researchgate.net |

| 2,4,6-Trichlorophenol | Phanerochaete chrysosporium | Oxidative and reductive dechlorination nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Trichloro-3-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via regioselective chlorination of 3-methylpyridine derivatives. For example, halogen exchange reactions using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C) are common. Catalytic agents like N,N-dimethylformamide (DMF) may enhance chlorination efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Chlorine substituents induce deshielding in adjacent protons. For example, the methyl group at position 3 typically resonates at δ 2.3–2.5 ppm (¹H), while pyridinic protons appear as singlet or doublet signals between δ 7.5–8.5 ppm due to J-coupling .

- IR Spectroscopy : Key peaks include C-Cl stretches (550–650 cm⁻¹) and aromatic C=C/C=N vibrations (1,500–1,600 cm⁻¹) .

- Mass Spectrometry : The molecular ion [M]⁺ (m/z ≈ 195) and fragment ions (e.g., loss of Cl groups at m/z 160, 125) confirm the structure .

Q. What safety protocols are essential when handling chlorinated pyridines in the lab?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats).

- Avoid open flames (chlorinated compounds may release toxic fumes like HCl upon decomposition).

- Store waste separately in labeled, acid-resistant containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in chemical shifts may arise from solvent polarity or isotopic impurities. For example, deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆) can shift peaks by 0.1–0.3 ppm. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals. Cross-validate with computational methods (DFT calculations for predicted shifts) .

Q. What mechanistic insights explain selectivity challenges during the synthesis of polychlorinated pyridines?

- Methodological Answer : Competitive electrophilic substitution at positions 2, 4, and 6 is influenced by steric and electronic factors. The methyl group at position 3 exerts steric hindrance, favoring chlorination at the less hindered positions (2 and 6). Density Functional Theory (DFT) studies can model charge distribution and transition states to optimize reaction pathways .

Q. How do solvent and temperature affect crystallization of this compound?

- Methodological Answer : Slow evaporation from ethanol/water mixtures (3:1 v/v) yields high-purity crystals. Differential Scanning Calorimetry (DSC) reveals a melting point range of 85–88°C. Polymorphism can occur in polar aprotic solvents (e.g., acetonitrile), requiring X-ray diffraction (XRD) to confirm crystal structure .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of chlorinated pyridines?

- Methodological Answer : Variations in toxicity data (e.g., LD₅₀ values) may stem from impurity levels or assay methodologies. Conduct high-purity batch testing (≥97% by HPLC) and compare results across standardized models (e.g., OECD Guideline 423 for acute oral toxicity). Cross-reference Material Safety Data Sheets (MSDS) from multiple suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.